2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one
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Overview
Description
2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group at the 2-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one typically involves the nitration of a pyrimidine precursor followed by the introduction of the tert-butyl group. One common method involves the nitration of 2-tert-butylpyrimidine using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of various tert-butyl esters and could be adapted for the production of this compound . These systems offer advantages such as improved reaction control, scalability, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 2-(tert-butyl)-5-aminopyrimidin-4(3H)-one.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butyl)-4,6-dinitropyrimidine: Similar structure but with an additional nitro group, leading to different reactivity and applications.
2-(Tert-butyl)-5-aminopyrimidin-4(3H)-one:
2-(Tert-butyl)-5-chloropyrimidin-4(3H)-one: A halogenated derivative with distinct reactivity and uses in organic synthesis.
Uniqueness
2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one is unique due to the presence of both the tert-butyl and nitro groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
Molecular Formula |
C8H11N3O3 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-tert-butyl-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O3/c1-8(2,3)7-9-4-5(11(13)14)6(12)10-7/h4H,1-3H3,(H,9,10,12) |
InChI Key |
KBNPNZBKJDZGBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=O)N1)[N+](=O)[O-] |
Origin of Product |
United States |
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